Norketobemidone is classified as a piperidine derivative within the broader category of opioids. It is produced in the human body through the metabolic processes involving ketobemidone, which undergoes various transformations primarily in the liver. The compound is also noted for its psychoactive properties and potential for abuse, similar to other opioids.
The synthesis of norketobemidone occurs primarily through the metabolic pathway of ketobemidone. The initial synthesis of ketobemidone involves several steps:
The metabolic conversion of ketobemidone to norketobemidone includes N-demethylation, which is a crucial phase 1 metabolic reaction that alters the structure of ketobemidone to form norketobemidone .
Norketobemidone has a molecular formula of and a molecular weight of approximately 274.37 g/mol. Its structure can be described as follows:
Norketobemidone participates in several chemical reactions, primarily as a metabolite of ketobemidone:
The mechanism of action for norketobemidone primarily involves its interaction with opioid receptors in the central nervous system:
Norketobemidone exhibits several notable physical and chemical properties:
Norketobemidone's primary application lies within the medical field:
Norketobemidone is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) conventions as 1-[4-(3-hydroxyphenyl)-4-propionylpiperidin-1-yl]propan-1-one, reflecting its core structural features: a 4-phenylpiperidine scaffold bearing a 3-hydroxyphenyl substituent and a propionyl ketone moiety. Its molecular formula is C₁₄H₁₉NO₂, with a molecular weight of 233.31 g/mol. This nomenclature adheres to IUPAC Rule C-21.3 for piperidine derivatives, where the parent compound (piperidine) is modified by substituents at specified positions [4] [7] [10]. The structural integrity is confirmed through spectroscopic identifiers:
Norketobemidone retains the 4-phenylpiperidine backbone characteristic of ketobemidone but lacks the N-methyl group (N-demethylation*). This modification reduces steric hindrance at the tertiary amine, altering receptor interaction dynamics. Comparative structural analysis reveals:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0